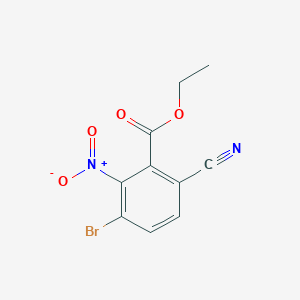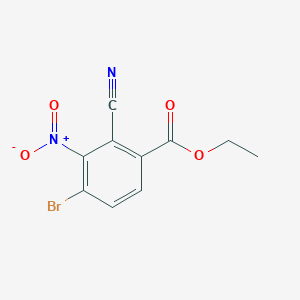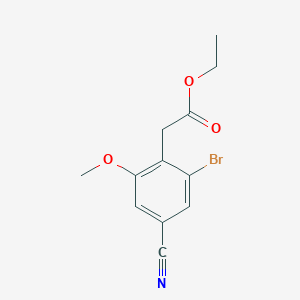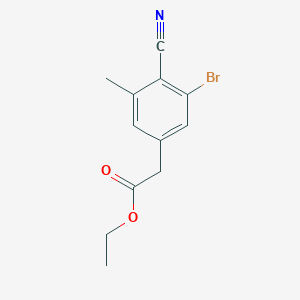
Ethyl 2-bromo-4-cyano-5-formylphenylacetate
Overview
Description
Ethyl 2-bromo-4-cyano-5-formylphenylacetate, also known as EBCFPA, is a brominated aromatic compound derived from phenylacetic acid. It is an organobromine compound that has been studied in the context of medicinal chemistry and pharmacology due to its potential applications in various areas of scientific research.
Scientific Research Applications
Ethyl 2-bromo-4-cyano-5-formylphenylacetate has been studied in the context of medicinal chemistry and pharmacology due to its potential applications in various areas of scientific research. It has been studied as a potential antifungal agent and as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, it has been studied as a potential inhibitor of the enzyme Monoamine Oxidase (MAO), which is involved in the breakdown of the neurotransmitters serotonin, dopamine, and norepinephrine. It has also been studied as a potential inhibitor of the enzyme Cyclooxygenase (COX), which is involved in the production of inflammatory mediators.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-4-cyano-5-formylphenylacetate is not fully understood. However, it is believed that its bromine atoms interact with the active sites of enzymes, such as acetylcholinesterase, MAO, and COX, and inhibit their activity. In addition, it is believed that the cyano group on the molecule interacts with the active sites of these enzymes and further inhibits their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to inhibit the activity of acetylcholinesterase, MAO, and COX in vitro. In addition, it has been shown to inhibit the growth of certain fungi in vitro.
Advantages and Limitations for Lab Experiments
Ethyl 2-bromo-4-cyano-5-formylphenylacetate has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. However, it is not soluble in water, so it must be dissolved in organic solvents such as ethanol or dimethyl sulfoxide (DMSO). In addition, it is not very potent, so it may require higher concentrations for experiments.
Future Directions
The potential applications of Ethyl 2-bromo-4-cyano-5-formylphenylacetate are numerous and varied. It could be used as an antifungal agent, an inhibitor of the enzymes acetylcholinesterase, MAO, and COX, or as a tool to study the effects of these enzymes on various biological systems. It could also be used as a tool to study the effects of bromine on various biological systems. In addition, it could be used to develop new drugs or to modify existing drugs. Finally, it could be used to study the effects of brominated compounds on the environment.
properties
IUPAC Name |
ethyl 2-(2-bromo-4-cyano-5-formylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)5-8-3-10(7-15)9(6-14)4-11(8)13/h3-4,7H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPBMFBOVXMFFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1Br)C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















